molecular formula C13H9Cl2F3N2O2 B6312412 Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 1245011-12-4

Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B6312412
CAS RN: 1245011-12-4
M. Wt: 353.12 g/mol
InChI Key: TZUUCJYNIBKPOP-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETP-4-CF3) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in laboratory studies to study the biochemical and physiological effects of certain drugs. This compound has also been used in the synthesis of other compounds, as well as in the development of new drugs.

Scientific Research Applications

Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-aryl-5-trifluoromethylpyrazoles, which have been studied for their potential use as anti-cancer drugs. It has also been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-fungal drugs.

Mechanism of Action

The exact mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which can then trigger biochemical and physiological effects. Additionally, it is thought that this compound can interact with other compounds in the body, such as enzymes and hormones, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, it has been found to have effects on the cardiovascular system, such as decreasing blood pressure, and on the immune system, such as increasing the production of certain cytokines.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as synthesis of other compounds and studies of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how the compound interacts with other molecules in the body, and it is not yet known how it affects long-term health.

Future Directions

The potential applications of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate are still being explored. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential long-term health effects. Additionally, further research is needed to determine the optimal concentrations and dosages of the compound for use in laboratory experiments and clinical trials. Finally, further research is needed to explore the potential applications of this compound in the development of new drugs and treatments.

Synthesis Methods

Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be synthesized through a series of reactions. The first step is to synthesize the starting material 2,5-dichlorophenyl trifluoromethyl pyrazole-4-carboxylate (DCFP-4-CF3). This can be done by reacting 2,5-dichlorophenyl isocyanate with trifluoromethyl pyrazole-4-carboxylate in the presence of a base, such as potassium carbonate. The resulting DCFP-4-CF3 can then be reacted with ethyl bromide to form the desired this compound.

properties

IUPAC Name

ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUUCJYNIBKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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